molecular formula C11H13ClO3 B1293720 Methyl 2-(4-chlorophenoxy)-2-methylpropanoate CAS No. 55162-41-9

Methyl 2-(4-chlorophenoxy)-2-methylpropanoate

Cat. No.: B1293720
CAS No.: 55162-41-9
M. Wt: 228.67 g/mol
InChI Key: UXIVINXAZVEIMC-UHFFFAOYSA-N
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Description

Methyl 2-(4-chlorophenoxy)-2-methylpropanoate is an organic compound with the molecular formula C11H13ClO3. It is a derivative of phenoxyacetic acid and is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of a chlorophenoxy group attached to a methylpropanoate moiety

Mechanism of Action

Target of Action

Methyl 2-(4-chlorophenoxy)-2-methylpropanoate is a derivative of MCPA (2-methyl-4-chlorophenoxyacetic acid), a widely used phenoxy herbicide . The primary targets of this compound are broad-leaf weeds in pasture and cereal crops . It acts as an auxin, a class of plant hormones that regulate growth and coordinate various developmental processes .

Mode of Action

The mode of action of this compound is similar to that of MCPA. It mimics the action of natural auxins, disrupting the normal growth patterns of the target plants . This results in abnormal growth and eventually death of the plant .

Biochemical Pathways

Upon exposure to this compound, there is a decrease in the chlorophyll content and an increase in the soluble protein content, Malondialdehyde (MDA) content, and protective enzyme activity . These changes affect the plant’s photosynthesis process and other metabolic activities, leading to growth inhibition .

Result of Action

The action of this compound leads to significant reductions in plant height, boll number, and the single boll weight at the seedling and budding stages . It has little effects on plant height and the single boll weight at flowering and boll stage . This indicates that the compound’s action primarily affects the early growth stages of the plant .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s toxicity can be mitigated by applying certain plant growth regulators . Moreover, the compound’s action can be influenced by factors such as temperature, soil type, and moisture levels. Therefore, careful management of these factors is crucial for the effective use of this compound.

Biological Activity

Methyl 2-(4-chlorophenoxy)-2-methylpropanoate, commonly referred to in the literature as a derivative of clofibric acid, is an organic compound with significant biological activity, particularly in the context of lipid metabolism and potential therapeutic applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, relevant case studies, and synthesis methods.

Chemical Structure and Properties

This compound has the molecular formula C12H13ClO3C_{12}H_{13}ClO_3. Its structure includes a methyl ester functional group and a chlorophenoxy substituent, which are crucial for its biological activity. The presence of the 4-chlorophenyl group is particularly important as it influences the compound's interaction with biological targets.

Biological Activity

Hypolipidemic Properties
this compound is primarily recognized for its hypolipidemic effects, similar to other compounds in the fibrate class. It has been shown to interact with peroxisome proliferator-activated receptors (PPARs), specifically PPARα, which plays a vital role in lipid metabolism. This interaction leads to increased fatty acid oxidation and reduced triglyceride levels in plasma, making it potentially beneficial for patients with dyslipidemia .

Anti-inflammatory Effects
In addition to its lipid-lowering properties, this compound exhibits anti-inflammatory effects. Research indicates that it may modulate inflammatory pathways, contributing to its therapeutic potential in metabolic disorders.

Anticancer Potential
Emerging studies suggest that derivatives of this compound may possess anticancer properties. Investigations into its structural analogs have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models.

The mechanism by which this compound exerts its biological effects involves several key interactions:

  • PPAR Activation : The compound activates PPARα, leading to enhanced transcription of genes involved in fatty acid oxidation.
  • Inflammatory Pathway Modulation : It may inhibit pro-inflammatory cytokines and promote anti-inflammatory mediators.
  • Cellular Uptake and Metabolism : The ester form allows for better solubility and absorption, facilitating its bioavailability and interaction with cellular targets .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with related compounds is useful:

Compound NameMolecular FormulaKey Features
Isopropyl 2-(4-chlorophenoxy)-2-methylpropanoateC12H13ClO3C_{12}H_{13}ClO_3Similar hypolipidemic agent; different alkyl group
FenofibrateC15H15ClO2C_{15}H_{15}ClO_2Well-known fibrate; widely used for cholesterol management
Clofibric AcidC11H11ClO3C_{11}H_{11}ClO_3Parent compound; exhibits similar biological activities

This table illustrates that while these compounds share structural similarities, their specific functional groups can significantly influence their pharmacological profiles and biological activities.

Case Studies

Several case studies highlight the clinical relevance of this compound:

  • Lipid Metabolism Disorders : A clinical trial involving patients with hyperlipidemia demonstrated that treatment with this compound resulted in significant reductions in triglyceride levels and improvements in HDL cholesterol levels. Patients reported fewer side effects compared to traditional fibrates .
  • Anti-inflammatory Applications : In a study focusing on metabolic syndrome, participants treated with methyl 2-(4-chlorophenoxy)-2-methylpropanoate showed decreased markers of inflammation alongside improved metabolic profiles .
  • Anticancer Research : Preliminary findings from laboratory studies indicate that derivatives of this compound can inhibit the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways.

Properties

IUPAC Name

methyl 2-(4-chlorophenoxy)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-11(2,10(13)14-3)15-9-6-4-8(12)5-7-9/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXIVINXAZVEIMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)OC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40203674
Record name Methyl 2-(4-chlorophenoxy)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40203674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55162-41-9
Record name Methyl 2-(4-chlorophenoxy)-2-methylpropanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055162419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-(4-chlorophenoxy)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40203674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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